molecular formula C12H11ClN4O4S B13374789 Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate

Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate

Cat. No.: B13374789
M. Wt: 342.76 g/mol
InChI Key: OVFSJCFYAVBTDE-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate is a complex organic compound that features a pyridazine ring, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Chlorine Atom: Chlorination of the pyridazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the chlorinated pyridazine with a sulfonyl chloride derivative.

    Esterification: The final step involves the esterification of the sulfonylated pyridazine with methyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridazines.

Mechanism of Action

The mechanism by which Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate exerts its effects involves interactions with specific molecular targets:

Properties

Molecular Formula

C12H11ClN4O4S

Molecular Weight

342.76 g/mol

IUPAC Name

methyl 2-[[(6-chloropyridazin-3-yl)amino]sulfamoyl]benzoate

InChI

InChI=1S/C12H11ClN4O4S/c1-21-12(18)8-4-2-3-5-9(8)22(19,20)17-16-11-7-6-10(13)14-15-11/h2-7,17H,1H3,(H,15,16)

InChI Key

OVFSJCFYAVBTDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NNC2=NN=C(C=C2)Cl

Origin of Product

United States

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